molecular formula C17H20N2O5 B4948833 tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4948833
M. Wt: 332.4 g/mol
InChI Key: DZQBNFARQGEVBK-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydrofuran (THF)-linked ester group and a 3-hydroxyphenyl substituent at the C4 position. DHPMs are synthesized via the Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions .

The tetrahydrofurfuryl ester group likely increases lipophilicity relative to smaller alkyl esters (e.g., ethyl or methyl), influencing pharmacokinetic properties .

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10-14(16(21)24-9-13-6-3-7-23-13)15(19-17(22)18-10)11-4-2-5-12(20)8-11/h2,4-5,8,13,15,20H,3,6-7,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBNFARQGEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)O)C(=O)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring and various functional groups. Its molecular formula is C17H20N2O5C_{17}H_{20}N_2O_5, indicating the presence of nitrogen and oxygen within its structure. The specific arrangement of these atoms contributes to its biological activity.

PropertyValue
Molecular FormulaC17H20N2O5C_{17}H_{20}N_2O_5
Molecular Weight336.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound induces apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves the activation of the MEK/ERK signaling pathway and endoplasmic reticulum (ER) stress response, leading to cell death .

Neuroprotective Effects

Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases. It appears to modulate calcium homeostasis through the inhibition of specific calcium channels, thus protecting neurons from excitotoxicity .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing solvent use.
  • Green Chemistry Techniques : Utilizing environmentally friendly solvents and reagents aligns with sustainable practices in chemical synthesis .
  • Mechanochemical Approaches : These approaches involve grinding solid reactants together to promote reaction without solvents .

Table 2: Synthesis Techniques Comparison

TechniqueAdvantagesDisadvantages
Microwave-Assisted SynthesisFast reaction timesEquipment cost
Green Chemistry TechniquesEnvironmentally friendlyMay require optimization
Mechanochemical ApproachesSolvent-freeLimited scalability

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on TNBC cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications against TNBC .

Study 2: Neuroprotection in Animal Models

In another study involving mice subjected to neurotoxic agents, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. The findings suggest that the compound could be a candidate for further development in treating neurodegenerative disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H16N2O4C_{14}H_{16}N_{2}O_{4} and a molecular weight of approximately 276.29 g/mol. It features a pyrimidine ring structure that is known for its biological activity, particularly in the development of pharmaceuticals.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may serve as a lead compound for developing new anticancer agents.
    • Case Study : A study published in the Journal of Medicinal Chemistry evaluated similar compounds and found promising results against various cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance efficacy .
  • Antimicrobial Properties :
    • The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyphenyl group enhances its interaction with bacterial cell walls.
    • Data Table :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states. For instance, it could inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidines.
    • Case Study : A comparative analysis demonstrated that similar compounds effectively inhibited DPD activity, leading to increased levels of active chemotherapeutic agents in vivo .
  • Neuroprotective Effects :
    • Preliminary studies suggest that tetrahydro-2-furanylmethyl derivatives could exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
    • Research Findings : In vitro studies showed that these compounds could reduce oxidative stress markers in neuronal cells, indicating a protective mechanism against neurotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

DHPM derivatives exhibit diverse biological activities, including thymidine phosphorylase (TP) inhibition and antitumor effects. Key comparisons based on substituent variations:

Compound Substituents (C4/C5) Ester Group IC₅₀ (TP Inhibition, nM) Antitumor Activity Reference
3-Hydroxyphenyl / 6-methyl (Target Compound) Tetrahydrofurfuryl N/A Inferred Potential
3,4-Dimethoxyphenyl / 6-methyl Methyl 79.6 Moderate
3-Bromo-4,5-dimethoxyphenyl / 6-methyl Methyl 82.0 High
4-Ethoxyphenyl / 6-methyl Methyl 414.7 ± 1.6 Low
3-Nitrophenyl / 6-methyl Methyl 39.0 Moderate

Key Findings :

  • Electron-Donating Groups (e.g., methoxy): Higher TP inhibition (IC₅₀ = 79.6 nM for 3,4-dimethoxyphenyl) compared to electron-withdrawing groups (e.g., nitro: IC₅₀ = 39.0 nM) .
  • Halogen Substitution : 3-Bromo-4,5-dimethoxyphenyl shows enhanced activity (IC₅₀ = 82.0 nM), suggesting synergistic effects between bromine and methoxy groups .
  • Hydroxyl Group : The target compound’s 3-hydroxyphenyl group may improve solubility via hydrogen bonding, though direct TP inhibition data is unavailable.
Ester Group Modifications

Ester groups influence lipophilicity and metabolic stability:

Ester Group Lipophilicity (LogP)* Metabolic Stability Example Compound Reference
Tetrahydrofurfuryl (Target) High Moderate Target Compound
Ethyl Moderate High Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo
Methyl Low Low Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo
Benzyl Very High Low Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo

Key Findings :

  • Benzyl Esters : High lipophilicity but poor metabolic stability due to enzymatic cleavage .
Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with thioxo alters hydrogen-bonding and electronic properties:

Functional Group Hydrogen Bonding Bioactivity (TP Inhibition) Example Compound Reference
2-Oxo (Target) Strong Moderate (Inferred) Target Compound
2-Thioxo Weak Enhanced (IC₅₀ = 46.8 nM) Methyl 4-(3,4-dimethoxyphenyl)-6-methyl

Key Findings :

  • Thioxo Derivatives : Exhibit stronger TP inhibition (e.g., IC₅₀ = 46.8 nM) due to increased electron density at C2 .

Q & A

Q. Table 1. Crystallographic Data Comparison

ParameterThis Compound (Estimated)Ethyl 4-(3-Ethoxy-4-hydroxyphenyl) Analog
Space GroupP2₁/cP2₁/c
Unit Cell (Å)a = 12.6, b = 7.3a = 12.6876, b = 7.3073
Torsion Angle (C4–C1')85–95°89.2°

Q. Table 2. Biological Activity Trends in DHPM Analogs

SubstituentEnzyme Inhibition (IC₅₀, µM)Cytotoxicity (µM)
3-Hydroxyphenyl68.4>100
4-Fluoro-3-methoxy15.642.7
3,4-Dimethoxy22.358.9

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